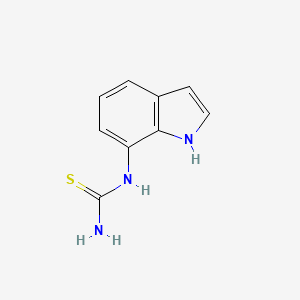

(1H-indol-7-yl)thiourea

Description

General Context of Thiourea (B124793) Derivatives in Ligand Design and Bioactive Compound Discovery

Thiourea and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide-ranging therapeutic and pharmacological properties. nih.govnih.govrsc.org The thiourea moiety, characterized by a central thiocarbonyl group flanked by two amino groups, possesses a remarkable versatility that allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets such as enzymes and receptors. biointerfaceresearch.com This ability to form stable interactions is crucial for the biological activity of many compounds. nih.gov

The applications of thiourea derivatives are extensive and diverse. In the realm of medicine, they have been incorporated into drugs with a broad spectrum of activities, including antiviral, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govmdpi.com For instance, certain thiourea derivatives have been investigated as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.govscilit.comresearcher.lifenih.gov In agriculture, thioureas are utilized as herbicides, insecticides, and fungicides. researchgate.netrsc.org The structural flexibility of the thiourea scaffold allows for the synthesis of a vast array of derivatives with tailored biological activities, making it a key component in the design of new bioactive compounds. biointerfaceresearch.comrsc.org

Significance of Indole (B1671886) Moiety in Contemporary Pharmaceutical and Agrochemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental scaffold in a multitude of natural and synthetic compounds with significant biological activities. pcbiochemres.comijpsr.comjchr.org Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets, making it a privileged structure in drug discovery. pcbiochemres.comjchr.org The indole moiety is a key component of many approved drugs and serves as a building block for new therapeutic agents. ijpsr.comjetir.orgchula.ac.th

Indole derivatives exhibit a remarkable array of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective activities. chula.ac.thnih.govresearchgate.netnih.gov For example, compounds containing the indole ring are used in the treatment of cancer, HIV, and neurological disorders. pcbiochemres.comnih.gov In the field of agrochemistry, indole derivatives play a crucial role as plant growth regulators, such as indole-3-acetic acid (IAA), and also exhibit insecticidal and fungicidal properties. nih.govresearchgate.netfrontiersin.orgacs.orgnih.gov The versatility of the indole scaffold allows for chemical modifications that can fine-tune its biological activity, leading to the development of novel and more effective pharmaceuticals and agrochemicals. nih.govresearchgate.net

Rationale for Investigating (1H-indol-7-yl)thiourea: Bridging Indole and Thiourea Architectures

The creation of hybrid molecules that combine the structural features of both indole and thiourea is a rational drug design strategy aimed at developing new compounds with potentially synergistic or novel biological activities. jetir.orgchula.ac.thsci-hub.se The this compound structure, where a thiourea group is attached to the 7-position of the indole ring, is of particular interest. This specific substitution pattern distinguishes it from other indole-thiourea derivatives and can significantly influence its electronic and steric properties, and consequently, its biological profile.

The rationale for investigating this hybrid molecule stems from the potential to harness the beneficial properties of both parent scaffolds. The indole moiety can provide a framework for interacting with various biological targets, while the thiourea group can contribute to binding affinity through its hydrogen bonding capabilities and other interactions. biointerfaceresearch.com This combination has been explored for various therapeutic applications, including the development of enzyme inhibitors, and antiviral and anticancer agents. The unique positioning of the thiourea group at the 7-position of the indole ring may lead to novel structure-activity relationships and the discovery of compounds with unique pharmacological profiles.

Current Research Landscape and Knowledge Gaps Pertaining to Indole-Thiourea Hybrids

The investigation of indole-thiourea hybrids is an active area of research in medicinal chemistry. jetir.orgchula.ac.thsci-hub.se Studies have explored the synthesis and biological evaluation of various derivatives, revealing a wide range of activities. For instance, some indole-thiourea hybrids have demonstrated potent activity against HIV-1, while others have shown promising results as anticancer and antimicrobial agents. jetir.orgchula.ac.thsci-hub.senih.gov Specifically, indole-thiourea derivatives have been synthesized and evaluated as tyrosinase inhibitors, with some compounds showing greater potency than the standard inhibitor, kojic acid. nih.govscilit.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-7-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLZXVMTKZBGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1h Indol 7 Yl Thiourea

Strategies for the Convergent Synthesis of (1H-indol-7-yl)thiourea

The convergent synthesis of this compound is a key strategy that involves the preparation of a crucial intermediate, 7-aminoindole, followed by the introduction of the thiourea (B124793) functional group. This approach allows for the efficient assembly of the target molecule from well-defined precursors.

A common and effective route to 7-aminoindole commences with the commercially available 7-nitroindole. The reduction of the nitro group at the 7-position of the indole (B1671886) ring is a critical step. A widely employed method for this transformation is catalytic hydrogenation. For instance, 7-nitroindole can be dissolved in a suitable solvent such as ethanol, followed by the addition of a catalyst, typically 10% palladium on carbon. In the presence of a hydrogen source, such as ammonium formate, the reaction mixture is heated to reflux. This process facilitates the reduction of the nitro group to a primary amine, yielding 7-aminoindole in high purity and yield after filtration and removal of the solvent.

Once 7-aminoindole is obtained, the thiourea moiety is introduced. This is typically achieved through the reaction of the primary amine with an appropriate isothiocyanate. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. This reaction is generally carried out in an anhydrous solvent, such as acetonitrile (B52724), and may be heated to ensure complete conversion. The choice of isothiocyanate can be varied to introduce different substituents on the terminal nitrogen of the thiourea group. For the synthesis of the parent this compound, a simple isothiocyanate, such as benzoyl isothiocyanate, can be used, followed by subsequent deprotection if necessary. Alternatively, direct reaction with a source of thiocarbonyl, such as thiophosgene or carbon disulfide in the presence of a base, can also be employed to construct the thiourea functionality.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the catalyst for the reduction step. For the conversion of 7-nitroindole to 7-aminoindole, the efficiency of the reduction can be influenced by the solvent system and the hydrogen source. While ethanol is a common solvent, other protic solvents can also be explored. The reaction time and temperature are optimized to ensure complete conversion while minimizing the formation of byproducts.

In the subsequent step of thiourea formation, the choice of solvent is critical to ensure the solubility of both 7-aminoindole and the isothiocyanate reagent. Anhydrous conditions are often necessary to prevent the hydrolysis of the isothiocyanate. The reaction temperature and duration are also optimized to drive the reaction to completion. The molar ratio of the reactants is another important factor; a slight excess of the isothiocyanate may be used to ensure full consumption of the 7-aminoindole.

| Reaction Step | Key Parameters | Optimized Conditions (Example) | Expected Yield |

| Reduction of 7-nitroindole | Catalyst, Hydrogen Source, Solvent, Temperature | 10% Pd/C, Ammonium Formate, Ethanol, Reflux | High |

| Thiourea Formation | Isothiocyanate, Solvent, Temperature, Stoichiometry | Benzoyl Isothiocyanate, Anhydrous Acetonitrile, Reflux, Slight excess of isothiocyanate | Good to Excellent |

Comparative Analysis of Synthetic Routes: Advantages and Limitations

Different synthetic routes to this compound can be compared based on factors such as efficiency, cost-effectiveness, and environmental impact. The convergent approach starting from 7-nitroindole is generally favored due to the commercial availability of the starting material and the high efficiency of the reduction and thiourea formation steps.

Route 1: Reduction followed by Thiourea Formation

Advantages: This is a reliable and well-established route. The starting materials are readily available, and the reactions are generally high-yielding. The modularity of this approach allows for the easy synthesis of a variety of derivatives by simply changing the isothiocyanate reagent.

Route 2: Alternative Thiourea Formation Methods

Advantages: The use of reagents like carbon disulfide can be more atom-economical. Some methods may offer milder reaction conditions.

Limitations: Reagents such as thiophosgene are highly toxic and require special handling precautions. The reaction conditions may need careful optimization to avoid the formation of side products.

Regioselective Functionalization and Derivatization of the Indole Ring System

The indole ring of this compound is amenable to further functionalization, which can be directed to specific positions on the ring. The presence of the thiourea group at the 7-position can influence the regioselectivity of electrophilic aromatic substitution reactions.

Common sites for functionalization on the indole ring include the C2, C3, and C4-C6 positions. The N-H of the indole can also be substituted. Directed metalation strategies can be employed for highly regioselective functionalization. For instance, the nitrogen of the indole ring can be protected with a suitable directing group, which can then facilitate lithiation at a specific position, followed by quenching with an electrophile to introduce a new substituent. While specific studies on this compound are limited, methodologies developed for other 7-substituted indoles can provide valuable insights. For example, rhodium-catalyzed C-H activation has been used for the direct and regioselective synthesis of 7-substituted indoles.

Modifications and Substitutions on the Thiourea Moiety

The thiourea moiety of this compound offers multiple points for modification and substitution, allowing for the generation of a diverse library of analogues. The terminal nitrogen atom of the thiourea can be readily substituted by employing different isothiocyanates in the synthesis.

Furthermore, the sulfur atom of the thiourea group can undergo various chemical transformations. For instance, it can be alkylated to form isothiourea derivatives. The thiourea can also participate in cyclization reactions to form various heterocyclic systems. The reactivity of the thiourea moiety allows for its conversion to other functional groups, such as ureas or guanidines, through established chemical methods. These modifications can significantly alter the physicochemical properties and biological activity of the parent compound.

Development of Sustainable and Green Chemistry Approaches for Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Employing ethanol or water in reaction steps | Reduced environmental impact, lower toxicity |

| Catalytic Methods | Utilizing recyclable catalysts for reduction | Atom economy, reduced waste |

| Microwave-Assisted Synthesis | Accelerating reaction rates | Energy efficiency, shorter reaction times |

| One-Pot Reactions | Combining reduction and thiourea formation | Increased efficiency, reduced solvent use |

High-Throughput Synthesis and Combinatorial Library Generation of Analogues

High-throughput synthesis and the generation of combinatorial libraries are powerful tools in drug discovery for rapidly preparing a large number of related compounds for biological screening. The convergent synthetic route to this compound is well-suited for these approaches.

By utilizing a parallel synthesis platform, a library of this compound analogues can be generated by reacting 7-aminoindole with a diverse set of isothiocyanates. Similarly, a library of functionalized indole precursors can be prepared and then converted to the corresponding thioureas. Solid-phase synthesis methodologies can also be adapted, where the indole or a precursor is attached to a solid support, and subsequent reactions are carried out in a stepwise manner, allowing for easy purification by filtration. These high-throughput methods enable the efficient exploration of the structure-activity relationships of this compound derivatives.

Advanced Computational and Theoretical Chemistry Studies of 1h Indol 7 Yl Thiourea

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular orbital energies, and various descriptors that predict chemical reactivity. tandfonline.com

Density Functional Theory (DFT) has become a standard method for predicting the geometry and energetic properties of molecular systems due to its balance of accuracy and computational efficiency. researchgate.net For indole-thiourea derivatives, DFT calculations, commonly using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to perform geometry optimization. tandfonline.comopenaccesspub.org This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related thiourea (B124793) derivatives, the C=S bond length is a key parameter, and the planarity of the thiourea group (–NH–CS–NH–) is essential for its electronic properties. eurjchem.com The short C-N bond lengths within the thiourea fragment suggest a partial double bond character, indicating electron resonance across this part of the molecule. eurjchem.com Theoretical calculations of these parameters for indole-thiourea systems generally show good agreement with experimental data obtained from X-ray crystallography where available. researchgate.net

| Parameter | Typical Calculated Value (DFT/B3LYP) | Significance |

|---|---|---|

| C=S Bond Length | ~1.68 Å | Indicates the double bond character of the thiocarbonyl group. researchgate.net |

| C-N (Thiourea) Bond Length | ~1.38 Å | Shorter than a typical C-N single bond, implying resonance and electron delocalization. eurjchem.com |

| N-C-N Bond Angle | ~118° | Reflects the sp² hybridization of the central carbon atom in the thiourea moiety. |

| Indole (B1671886) N-H Bond Length | ~1.01 Å | Standard length for N-H bonds in heterocyclic systems. researchgate.net |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide a foundational approach to calculating electronic structure without relying on empirical parameters. eurjchem.com While often more computationally demanding than DFT, they are valuable for providing benchmark data. For thiourea derivatives, ab initio calculations can be used to investigate the conformational behavior and structural stability. eurjchem.com These methods are crucial for understanding the electronic properties, such as charge distribution and orbital energies, which are central to the molecule's reactivity and interaction capabilities. The results from ab initio methods can be used to validate or complement findings from DFT studies.

Conformational Analysis and Energy Landscapes of the Indole-Thiourea System

The biological activity of a flexible molecule like (1H-indol-7-yl)thiourea is highly dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies. researchgate.net For the indole-thiourea system, a key area of flexibility is the rotation around the C-N bonds of the thiourea group and the bond connecting it to the indole ring.

Potential Energy Surface (PES) scans are performed by systematically rotating a specific dihedral angle and calculating the energy at each step, allowing all other geometrical parameters to relax. openaccesspub.org This process helps to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. openaccesspub.orgresearchgate.net For N,N'-disubstituted thioureas, several low-energy conformations (often termed syn and anti) are possible, arising from the orientation of the substituents relative to the C=S bond. researchgate.net The relative stability of these conformers can be influenced by intramolecular hydrogen bonding and steric hindrance. researchgate.net Understanding the conformational landscape is critical, as the biologically active conformation that binds to a target protein may not be the lowest energy conformer in isolation. nih.govarxiv.org

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict how a molecule will interact with other chemical species. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are rich or poor in electrons. wolfram.com MEP maps are calculated using the results from DFT or ab initio methods. researchgate.netresearchgate.net

The map is color-coded to represent different potential values:

Red/Orange/Yellow : Regions of negative electrostatic potential, indicating an excess of electrons. These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors. researchgate.net In this compound, such regions are expected around the sulfur atom of the thiocarbonyl group and the nitrogen atoms.

Blue : Regions of positive electrostatic potential, indicating a deficiency of electrons. These are sites prone to nucleophilic attack and are likely to act as hydrogen bond donors. researchgate.net In the indole-thiourea system, the protons attached to the nitrogen atoms (both indole and thiourea) are prominent positive regions.

Green : Regions of neutral or near-zero potential.

By analyzing the MEP map, researchers can predict which parts of the molecule will engage in electrostatic interactions, hydrogen bonding, and other non-covalent contacts with a biological receptor. openaccesspub.org For example, a maximum negative region on a molecule indicates the most probable site for electrophilic interaction. researchgate.net

In Silico Prediction of Molecular Interactions with Biological Macromolecules (Mechanism-Oriented)

In silico techniques are instrumental in predicting and analyzing how a small molecule like this compound might interact with biological targets such as proteins or enzymes. These mechanism-oriented studies provide hypotheses about the molecule's mode of action.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govjscimedcentral.com The primary goals are to generate plausible binding poses and to estimate the strength of the interaction, typically through a scoring function that calculates a binding energy or affinity. nih.gov For indole-thiourea derivatives, docking studies have been crucial in hypothesizing their mechanisms of action as enzyme inhibitors. nih.govresearchgate.net

The process involves:

Preparation : Obtaining the 3D structures of the ligand (e.g., from DFT optimization) and the target protein (often from a database like the Protein Data Bank).

Search Algorithm : A search algorithm, such as a Lamarckian genetic algorithm used in AutoDock, explores the conformational space of the ligand within the defined binding site. jscimedcentral.com

Scoring Function : Each generated pose is evaluated by a scoring function that estimates the binding free energy, with more negative values indicating a more favorable interaction. jscimedcentral.com

Docking studies on indole-thiourea derivatives against targets like tyrosinase have revealed key interactions. nih.govresearchgate.net For example, simulations showed a derivative binding strongly in the tyrosinase active site with a binding energy of -7.0 kcal/mol. researchgate.net The analysis of the best-docked pose identified specific interactions, such as hydrogen bonds between the thiourea moiety and amino acid residues like GLU-216 and ASP-212, and interactions involving the indole ring with other residues like ARG-374. nih.gov These simulations generate a detailed, testable hypothesis of the binding mode, guiding the design of more potent and selective inhibitors. jscimedcentral.comnih.gov

| Target Protein | Ligand Example | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Mushroom Tyrosinase (mTYR) | Indole-thiourea derivative 4b | -7.0 | GLU-216, ASP-212 (H-bonds with thiourea) | nih.govresearchgate.net |

| Human Tyrosinase-Related Protein 1 (TYRP1) | Indole-thiourea derivative 4b | -6.5 | THR-391, TYR-362, GLU-216, ASP-212, ARG-374 (H-bonds) | nih.govresearchgate.net |

| Protein Kinase (e.g., VEGFR1) | Naproxen-thiourea derivative | -9.1 (AutoDock Vina) | Not specified | researchgate.net |

| Antibacterial Target (PDB: 1HSG) | Indole-hydrazide derivative | -5.20 | Interaction with carbonyl group noted | tandfonline.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations provide valuable insights into the conformational stability of a compound and its interaction dynamics with its environment, such as a solvent or a biological receptor. In the context of this compound and its derivatives, MD simulations have been employed to understand their structural stability and binding characteristics with protein targets.

MD simulations on derivatives of indole-thiourea have demonstrated their stability when in complex with enzymes. For example, in a study of indole-thiourea derivatives as tyrosinase inhibitors, MD simulations were conducted for 100 nanoseconds. The results showed that the complex between the inhibitor and the enzyme remained stable, which was indicated by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. nih.gov The radius of gyration (Rg) and solvent accessible surface area (SASA) values were also consistent throughout the simulation, further supporting the stability of the complex. nih.gov

A key aspect of interaction dynamics revealed by MD simulations is the pattern of hydrogen bonding. For an indole-thiourea derivative complexed with mushroom tyrosinase, the simulations showed persistent and strong hydrogen bonds with the enzyme. nih.gov The presence of one to three stable hydrogen bonds throughout the simulation indicated a robust binding interaction between the ligand and the protein. nih.gov Similarly, MD simulations of other thiourea derivatives have highlighted the importance of intermolecular hydrogen bonds in stabilizing the molecule's interactions.

The conformational stability of a molecule can be assessed by analyzing its RMSD over the course of the simulation. A stable conformation is typically characterized by a low and consistent RMSD value. For instance, MD simulations of a radiolabeled thiourea derivative showed comparable RMSD and RMSF metrics to the native ligand, indicating similar stability profiles. researchgate.net

Table 1: Representative Data from Molecular Dynamics Simulations of Thiourea Derivatives

| Parameter | Value/Observation | Significance | Reference |

| RMSD | Low and stable values | Indicates conformational stability of the ligand-protein complex. | nih.gov |

| RMSF | Low fluctuation values | Shows that the atoms in the molecule do not deviate much from their average positions, indicating stability. | nih.gov |

| Radius of Gyration (Rg) | Consistent values | Suggests the overall compactness and stability of the complex. | nih.gov |

| Hydrogen Bonds | 1-3 stable bonds | Demonstrates strong and persistent interactions with the target protein. | nih.gov |

| Gibbs Free Energy (MM/PBSA) | -19.37 kcal/mol | A negative value indicates favorable and stable protein-ligand interactions. | nih.gov |

Theoretical Studies of Solvation Effects and pKa Prediction

The solubility and ionization state of a molecule in a given environment are critical determinants of its biological activity and pharmacokinetic properties. Theoretical studies focusing on solvation effects and the prediction of the acid dissociation constant (pKa) provide fundamental insights into the behavior of a compound in solution.

The pKa, which is the negative logarithm of the acid dissociation constant, is directly proportional to the Gibbs free energy of the protonation/deprotonation reaction. mdpi.com The change in charge state upon protonation or deprotonation significantly alters a compound's physical properties and its interactions with surrounding molecules. mdpi.com Consequently, the effect of the solvent plays a crucial role in determining the reaction's Gibbs energy. mdpi.com

Computational methods for pKa prediction often rely on electronic structure calculations combined with solvation models. mdpi.com Two common solvation models are the continuum model and the integral equation theory of molecular liquids. mdpi.com These models aim to accurately estimate the solvation free-energy difference between the protonated and deprotonated forms of the molecule in an aqueous solution. mdpi.com Accurately calculating the solvation free energy of a proton (H+) is a known challenge in these theoretical predictions. mdpi.com

The effect of the solvent on pKa can be substantial, particularly for acids that form anions with high charge density upon deprotonation. sit.edu.cn For anions with a more delocalized charge, the solvent effect is generally smaller. sit.edu.cn Different solvents can significantly alter the pKa of a compound due to differences in their dielectric constants and their ability to solvate the proton. mdpi.com

Density Functional Theory (DFT) based ab initio molecular dynamics (AIMD) simulations have also been used to obtain free-energy profiles of acid dissociation and to predict pKa values of various compounds in aqueous solutions. mdpi.com Furthermore, natural bond orbital (NBO) analysis, often performed alongside DFT calculations, can provide insights into the stability of a molecule and charge delocalization, which are relevant to its reactivity and pKa. researchgate.net

Table 2: Key Concepts in Theoretical Solvation and pKa Studies

| Concept | Description | Relevance to this compound | Reference |

| pKa | A measure of the acidity of a compound. | Determines the ionization state of the thiourea and indole moieties at physiological pH, which influences its interactions and solubility. | mdpi.com |

| Solvation Free Energy | The change in Gibbs free energy when a solute is transferred from a vacuum to a solvent. | Crucial for accurately predicting the pKa and understanding the compound's solubility. mdpi.com | mdpi.com |

| Continuum Solvation Models | Treats the solvent as a continuous medium with a specific dielectric constant. | A common computational approach to model the effect of the solvent on the molecule's properties. | mdpi.com |

| Integral Equation Theory | A statistical mechanics approach to describe the structure of molecular liquids. | An alternative, more detailed solvation model for pKa prediction. | mdpi.com |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Used to calculate the energies of the protonated and deprotonated states of the molecule. | mdpi.com |

Spectroscopic and Structural Elucidation Techniques for Advanced Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "(1H-indol-7-yl)thiourea" in solution. It provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the elucidation of its molecular structure, conformational preferences, and the potential for tautomeric equilibria.

In a typical ¹H NMR spectrum of an indolylthiourea derivative, distinct signals are expected for the indole (B1671886) NH, the thiourea (B124793) NH and NH₂ protons, and the aromatic protons of the indole ring. For instance, in the related compound 1,3-Bisthis compound, the indole NH proton resonance is observed between 10.8 and 11.7 ppm in DMSO-d₆. beilstein-journals.org The chemical shifts of the thiourea protons are sensitive to hydrogen bonding interactions and can provide insights into the molecule's aggregation state in solution.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The thiocarbonyl (C=S) carbon typically appears at a characteristic downfield chemical shift. The assignment of proton and carbon resonances is unequivocally achieved through a combination of 1D and 2D NMR experiments. beilstein-journals.org

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals in "this compound."

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For "this compound," COSY would be used to identify the coupling network within the indole ring, connecting adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached. HSQC is instrumental in assigning the carbon signals of the indole ring by correlating them with their directly bonded, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the thiourea NH protons to the indole C7 carbon would confirm the connectivity of the thiourea moiety to the indole ring.

The following table provides representative NMR data for a closely related compound, 1,3-Bisthis compound, which illustrates the type of chemical shifts expected for the "(1H-indol-7-yl)" moiety.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole-NH | ~11.0 | - |

| Indole-H2 | ~7.3 | ~125.0 |

| Indole-H3 | ~6.5 | ~102.0 |

| Indole-H4 | ~7.5 | ~120.0 |

| Indole-H5 | ~7.0 | ~121.0 |

| Indole-H6 | ~7.2 | ~115.0 |

| Thiourea-NH | Variable | - |

| Thiourea-NH₂ | Variable | |

| Thiourea C=S | - | ~180.0 |

Note: The chemical shifts are approximate and based on data for analogous compounds. Actual values for this compound may vary.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes and other dynamic processes that occur on the NMR timescale. In "this compound," restricted rotation around the C(7)-N bond and the C-N bonds of the thiourea group can lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals for the different conformers. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy (rotational barrier) for these processes. Such studies provide valuable information about the conformational flexibility of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

For "this compound," FTIR and Raman spectra would exhibit characteristic bands for the N-H stretching vibrations of the indole and thiourea groups, typically in the range of 3100-3400 cm⁻¹. The position and shape of these bands are sensitive to hydrogen bonding, with broader and lower frequency bands indicating stronger hydrogen bonding interactions.

Other important vibrational modes include the C=S stretching of the thiourea group, which is expected to appear in the fingerprint region of the spectrum, and the various C-H and C=C stretching and bending vibrations of the indole ring. The complementary nature of FTIR and Raman spectroscopy can be exploited to obtain a more complete vibrational analysis, as some modes may be more active in one technique than the other.

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3300 - 3500 |

| Thiourea N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Thiourea C=S | Stretching | 700 - 850 |

Note: These are general frequency ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and stereochemistry.

For "this compound," a successful crystal structure determination would unambiguously confirm the connectivity of the atoms and reveal the planarity of the indole ring and the geometry of the thiourea moiety. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding networks involving the indole and thiourea N-H groups and the thiocarbonyl sulfur atom. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of "this compound" by measuring its mass with high precision.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions of the molecule. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathways. For indole derivatives, characteristic fragmentation patterns often involve cleavage of the bonds of the indole ring. scirp.org For thiourea derivatives, fragmentation can occur at the C-N and C=S bonds. The presence of sulfur also gives rise to a characteristic isotopic pattern due to the natural abundance of the ³⁴S isotope, which can aid in the identification of sulfur-containing fragments.

| Ion | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M-NH₃]⁺ | Loss of ammonia from the thiourea moiety |

| [M-CSNH₂]⁺ | Loss of the thioformamide radical |

| C₈H₇N⁺ | Fragment corresponding to the indole ring |

Note: This table presents plausible fragmentation pathways for indolylthiourea derivatives under mass spectrometric analysis.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The indole ring is a well-known chromophore and fluorophore. The UV-Vis absorption spectrum of "this compound" is expected to show characteristic absorption bands corresponding to π-π* transitions within the indole system. The position and intensity of these bands can be influenced by the thiourea substituent.

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by light. Indole and its derivatives are known to be fluorescent, and their emission spectra are often sensitive to the polarity of the solvent. By measuring the fluorescence quantum yield and lifetime, a more complete picture of the photophysical properties of "this compound" can be obtained. These properties are important for potential applications in areas such as fluorescent probes and materials science.

| Property | Typical Wavelength Range for Indole Derivatives (nm) |

|---|---|

| Absorption Maximum (λabs) | 260 - 290 |

| Emission Maximum (λem) | 320 - 360 |

Note: The exact wavelengths and intensities are dependent on the specific substitution pattern and the solvent used.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar

Exploration of Molecular Targets and Enzyme Modulation Mechanisms

The indole (B1671886) and thiourea (B124793) moieties are recognized pharmacophores that contribute to interactions with various biological targets. Research into indole-thiourea derivatives has identified several enzymes as key molecular targets.

Tyrosinase: Tyrosinase is a crucial enzyme in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for addressing hyperpigmentation disorders. nih.govnih.gov A series of indole-thiourea derivatives have been synthesized and evaluated as tyrosinase inhibitors. One notable derivative, compound 4b ((E)-2-((5-fluoro-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide), demonstrated potent tyrosinase inhibitory activity with an IC50 value of 5.9 ± 2.47 μM, significantly outperforming the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). nih.govnih.govresearchgate.net

Kinetic analysis using Lineweaver-Burk plots revealed that this inhibition was competitive, indicating that the compound competes with the substrate for binding at the enzyme's active site. nih.govmdpi.com Molecular docking simulations further elucidated this interaction, showing that indole-thiourea derivatives can bind strongly within the active site of both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). nih.govnih.gov The stability of this binding is supported by persistent hydrogen bonds and favorable Gibbs free energy calculations. nih.govresearchgate.net

Table 1: Tyrosinase Inhibition by an Indole-Thiourea Derivative

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| Compound 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | Competitive |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.4 ± 3.53 | - |

α-Glucosidase: α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes, as they can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govnih.gov While specific studies on the α-glucosidase inhibitory activity of (1H-indol-7-yl)thiourea were not prominently featured in the reviewed literature, research on other indole derivatives, such as 3,3-di(indolyl)indolin-2-ones, has shown significant inhibitory potential against this enzyme. nih.gov This suggests that the indole scaffold is a promising starting point for the design of α-glucosidase inhibitors. The development of selective α-glucosidase inhibitors with low activity against α-amylase is desirable to reduce gastrointestinal side effects. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with infections by bacteria like Helicobacter pylori, such as peptic ulcers and gastritis. nih.govnih.gov Thiourea derivatives are a well-established class of urease inhibitors. researchgate.netresearchgate.net Studies on thiourea derivatives of tryptamine (containing an indole-3-yl-ethyl core) have demonstrated good inhibitory potential against the urease enzyme. nih.gov Several of these derivatives exhibited IC50 values superior to that of the standard inhibitor, thiourea (IC50 = 21.2 ± 1.3 μM). nih.gov For instance, a tryptamine-thiourea derivative bearing a methyl substituent at the ortho position of an aryl ring was the most potent, with an IC50 of 11.4 ± 0.4 μM. nih.gov Kinetic studies on active compounds in this class revealed a non-competitive type of inhibition. nih.govresearchgate.net

Table 2: Urease Inhibition by Tryptamine-Thiourea Derivatives

| Compound Derivative | IC50 (μM) |

|---|---|

| Ortho-methyl substituted | 11.4 ± 0.4 |

| Para-chloro substituted | 13.7 ± 0.9 |

| Thiourea (Standard) | 21.2 ± 1.3 |

The ability of a compound to bind to specific receptors is fundamental to its pharmacological action. While direct receptor binding profiles for this compound are not extensively detailed, studies on other indole derivatives show potent interactions with various central nervous system receptors. For example, certain N-(indol-3-ylglyoxylyl)amino acid derivatives show a high affinity for the benzodiazepine receptor. nih.gov Other complex indole derivatives have been designed to bind to serotonin (5-HT) and dopamine (D2) receptors and their transporters. nih.gov

Allosteric modulation, where a compound binds to a site on a receptor topographically distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism of action. nih.govnih.gov This binding can modify the receptor's affinity or efficacy for its endogenous ligand, acting as a "dimmer switch" rather than a simple "on/off switch". nih.gov The thiourea moiety, with its capacity for strong hydrogen bonding, has the potential to participate in such allosteric interactions. researchgate.net However, specific research demonstrating this compound or its close analogues as allosteric modulators of specific receptors has yet to be reported.

Mechanisms of Cellular Pathway Perturbation in in vitro Biological Models

Beyond direct enzyme or receptor modulation, the biological effects of indole-thiourea derivatives can be attributed to their ability to interfere with fundamental cellular processes, including programmed cell death and cell cycle progression.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a primary mechanism for many anticancer agents. frontiersin.org Various indole derivatives have been shown to be effective inducers of apoptosis. researchgate.net For example, certain indolyl-chalcone derivatives trigger apoptotic cell death in cancer cells, confirmed by the externalization of phosphatidylserine, membrane blebbing, and the cleavage of PARP1, a key substrate for caspases. nih.govnih.gov The induction of apoptosis by these compounds often proceeds through the mitochondrial intrinsic pathway, which is characterized by a decrease in mitochondrial membrane potential and is regulated by the Bcl-2 family of proteins. frontiersin.orgnih.gov

Autophagy: Autophagy is a cellular self-degradation process where dysfunctional components are enclosed in autophagosomes and subsequently degraded upon fusion with lysosomes. nih.govtargetmol.com This process plays a dual role in cancer, sometimes promoting survival and other times contributing to cell death. While autophagy is a known target for cancer therapy, specific studies demonstrating the induction or inhibition of autophagy by this compound or closely related indole-thiourea derivatives are not yet prevalent in the scientific literature. nih.gov

Disruption of the normal cell cycle is a hallmark of cancer, and forcing a cell cycle arrest at specific checkpoints can prevent proliferation and lead to cell death. elifesciences.org Research on a structurally related indole derivative, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), has shown that it can induce cell cycle arrest. nih.gov The specific phase of arrest was shown to be cell-line dependent, with NB7M causing an S-phase arrest in SMS-KCNR neuroblastoma cells and a G1-phase arrest in SH-SY5Y cells. nih.gov This indicates that indole-based compounds can interfere with the molecular machinery that governs cell cycle transitions, a key mechanism for their antiproliferative effects. mdpi.combue.edu.eg

The effects of indole derivatives on apoptosis and the cell cycle are often mediated by their disruption of key intracellular signaling cascades. The same indole-3-ethyl isothiocyanate derivative (NB7M) that induces cell cycle arrest was also found to modulate critical signaling pathways. nih.gov Specifically, its treatment of neuroblastoma cells led to the activation of pro-apoptotic Mitogen-Activated Protein Kinases (MAPKs) and the simultaneous downregulation of pro-survival pathways, including the PI3K/AKT pathway. nih.gov The modulation of these pathways—activating death signals while inhibiting survival signals—is a powerful combination that drives cells toward apoptosis. consensus.appresearchgate.net

Antimicrobial Mechanisms of Action against Bacterial and Fungal Pathogens

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties. The mechanisms behind these activities are multifaceted, primarily involving the incapacitation of essential cellular processes and the compromising of structural integrity in pathogens.

Inhibition of Essential Microbial Biosynthesis Pathways (e.g., DNA gyrase, Topoisomerase IV)

A primary mechanism for the antibacterial action of many heterocyclic compounds, including indole and thiourea derivatives, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for bacterial survival as they manage DNA topology during replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.gov

The thiourea scaffold is present in numerous biologically active agents with established antibacterial effects. mdpi.com Research into novel thiourea derivatives has identified compounds that exhibit potent inhibitory activity against these enzymes. For instance, certain thiosemicarbazides, which share structural similarities with thioureas, have been shown to significantly inhibit Staphylococcus aureus DNA gyrase. mdpi.com Subsequent studies on other thiourea-containing molecules demonstrated excellent inhibitory activity against Escherichia coli DNA gyrase B and moderate potency against E. coli Topoisomerase IV. mdpi.com The mechanism often involves competitive inhibition of the enzyme's ATPase activity, which is essential for its function. nih.gov The indole nucleus, as seen in this compound, can further enhance this activity through specific interactions within the enzyme's binding pocket.

Table 1: Inhibitory Activity of Selected Thiourea Derivatives against Bacterial Topoisomerases

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|---|

| Thiourea Derivative 8 | DNA Gyrase B | E. coli | 0.33 ± 1.25 | Novobiocin | 0.28 ± 1.45 |

| Thiourea Derivative 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | Novobiocin | 10.65 ± 1.02 |

| Thiosemicarbazide I | DNA Gyrase | S. aureus | 14.59 | - | - |

Disruption of Microbial Membrane Integrity

Beyond enzymatic inhibition, another significant antimicrobial mechanism involves the disruption of the microbial cell membrane or cell wall. This action compromises the physical barrier that protects the microorganism from its environment, leading to leakage of essential intracellular components and ultimately, cell death.

Studies on specific thiourea derivatives have demonstrated their ability to impair the integrity of the bacterial cell wall. For example, the compound designated as TD4 was observed under transmission electron microscopy to disrupt the cell wall of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This disruption contributes to its potent antibacterial effect against several Gram-positive bacteria. nih.gov While the precise mechanism for this compound is a subject for specific investigation, the established activity of related compounds suggests that interaction with and disruption of the cell envelope is a plausible mode of action. This can occur through various physicochemical interactions, including altering membrane fluidity or interfering with membrane-associated proteins. Other antimicrobial agents, such as the lipopeptide jagaricin, also act by impairing membrane integrity, causing a rapid influx of ions and subsequent cell death. nih.gov

Mechanisms of Antioxidant Activity and Radical Scavenging Pathways

Thiourea and its derivatives are known to be potent scavengers of reactive oxygen species (ROS) such as hydroxyl (OH•) and superoxide (O₂•⁻) radicals. hueuni.edu.vn This antioxidant activity is crucial for mitigating oxidative stress, a condition linked to numerous pathological processes. The indole moiety also contributes to antioxidant effects, making this compound a promising candidate for radical scavenging.

The primary mechanisms by which thioureas exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). hueuni.edu.vn

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. Theoretical and experimental studies have shown that for many thiourea derivatives, HAT is the predominant mechanism, accounting for over 99% of the radical scavenging activity. hueuni.edu.vnhueuni.edu.vn The N-H protons of the thiourea group are typically the most favored sites for hydrogen donation.

The effectiveness of this radical scavenging is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. dergipark.org.trresearchgate.net Studies on various substituted thiourea compounds have demonstrated significant scavenging activity, with IC₅₀ values indicating high potency. researchgate.netresearchgate.net For example, 1,3-diphenyl-2-thiourea (DPTU) has shown superior ability to capture free radicals compared to 1-benzyl-3-phenyl-2-thiourea (BPTU), a difference attributed to reaction kinetics. hueuni.edu.vn

Table 2: Antioxidant Activity of Representative Thiourea Derivatives

| Compound | Assay | IC50 (mM) |

|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 |

| ABTS | 0.044 ± 0.001 | |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 |

| ABTS | 2.400 ± 0.021 | |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 |

| ABTS | 1.1 |

Structure-Activity Relationship (SAR) Studies for Biological Effects: Elucidating Pharmacophores

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound influences its biological activity. These analyses help in identifying the key structural features, or pharmacophores, responsible for the desired therapeutic effects and guide the design of more potent and selective derivatives. nih.gov

Impact of Substituent Effects on Biological Activity

The biological profile of thiourea derivatives can be significantly modulated by the nature and position of substituents on the aromatic or heterocyclic rings. For the this compound scaffold, modifications on both the indole ring and the terminal nitrogen of the thiourea moiety are critical.

Lipophilicity and Hydrophobicity: The hydrophobic and hydrophilic properties of the molecule are strongly correlated with its activity. farmaciajournal.com Increasing the lipophilicity of substituents can enhance membrane permeability, which is crucial for reaching intracellular targets. However, an optimal balance is necessary, as excessive lipophilicity can lead to poor bioavailability. farmaciajournal.com For instance, in a series of antileishmanial thioureas, an increase in the lipophilicity of the substituent from the isothiocyanate precursor resulted in decreased activity, highlighting the need for a specific lipophilic character. mdpi.com

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aryl rings can influence the electronic distribution within the molecule, affecting its ability to form hydrogen bonds and other interactions with the target protein. SAR analyses of benzothiazole-containing thiourea derivatives showed that lipophilic groups were beneficial for antitumor activity. nih.gov

Steric Effects: The size and shape of substituents play a crucial role. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding site of a target enzyme. Conversely, specific steric features might be necessary for optimal interaction. The steric effect of substituents has been noted to influence the cytotoxicity of certain thiourea derivatives. nih.gov

Conformational Requirements for Optimal Target Interaction

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The thiourea linker provides a degree of flexibility, allowing the molecule to adopt various spatial arrangements. However, for effective binding to an enzyme's active site, a specific, low-energy conformation is typically required.

Molecular docking studies, a key tool in SAR analysis, are used to predict the preferred binding mode of a ligand within a target's active site. farmaciajournal.com These studies have shown that the thiourea moiety is often involved in crucial hydrogen bonding interactions. The S atom and the N-H groups of the thiourea backbone can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site. For example, in the context of DNA gyrase inhibition, docking simulations have helped identify key hydrogen bonds and van der Waals interactions between the inhibitor and essential amino acid residues at the binding site. The ability of this compound to adopt a conformation that allows the indole ring and the thiourea group to engage in these specific interactions is critical for its inhibitory potential.

Coordination Chemistry and Metal Complexation Studies of 1h Indol 7 Yl Thiourea

Ligand-Metal Ion Binding Modes and Chelation Behavior

(1H-indol-7-yl)thiourea possesses several potential coordination sites: the thiocarbonyl sulfur atom, the two nitrogen atoms of the thiourea (B124793) group, and the indole (B1671886) nitrogen atom. This multiplicity of donor sites allows for various binding modes with metal ions. mdpi.com The specific coordination is influenced by factors such as the nature of the metal ion (hard vs. soft acid-base principles), the reaction conditions, and the presence of other ligands. cardiff.ac.ukrdd.edu.iq

Commonly observed binding modes for thiourea derivatives include:

Monodentate Coordination: The ligand can coordinate to a metal center solely through the soft sulfur atom of the thiocarbonyl group (M-S bond). This is a prevalent mode, especially in complexes where other coordinating sites are sterically hindered or electronically unfavorable. mdpi.com

Bidentate Chelation: Chelation can occur, leading to more stable complexes. For this compound, several chelation patterns are plausible:

S,N-Chelation: The ligand can coordinate through the sulfur atom and one of the adjacent thiourea nitrogen atoms, forming a stable chelate ring. mdpi.comnih.gov This mode is often facilitated by the deprotonation of the nitrogen atom, creating an anionic ligand that forms strong bonds with the metal center. ucj.org.ua

S,N(indole)-Chelation: A larger chelate ring could be formed by coordination involving the thiocarbonyl sulfur and the indole ring's nitrogen atom. The formation and stability of such a ring would depend significantly on the geometric compatibility with the preferred coordination geometry of the metal ion.

The tautomeric nature of the thiourea group (thione ↔ thiol) can also influence its coordination behavior, with the thiol form potentially leading to different bonding patterns after deprotonation. rdd.edu.iqucj.org.ua The presence of multiple donor centers can sometimes lead to competitive coordination, where the most favorable binding site dominates based on the specific metal ion and reaction environment. ucj.org.ua

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol, methanol, or DMSO. mdpi.comnih.gov The stoichiometry of the reactants is controlled to obtain complexes with desired ligand-to-metal ratios, commonly resulting in 1:1 or 1:2 metal-to-ligand species. dntb.gov.ua

Spectroscopic methods are essential for elucidating the coordination mode of the ligand.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=S), and ν(C=N) stretching vibrations. Upon complexation, shifts in these bands provide strong evidence of coordination. A decrease in the frequency of the ν(C=S) band is a clear indicator of the sulfur atom's involvement in bonding to the metal center. mdpi.comksu.edu.tr Concurrently, changes in the ν(N-H) bands can suggest the participation of a nitrogen atom in the coordination sphere. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. In the 1H NMR spectrum of the complex, a downfield or upfield shift of the N-H protons of the thiourea and indole moieties compared to the free ligand suggests their involvement, or at least electronic perturbation, due to coordination. mdpi.comnih.gov In the 13C NMR spectrum, a significant shift in the resonance of the thiocarbonyl carbon (C=S) is indicative of sulfur coordination. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The appearance of new absorption bands, which are absent in the spectrum of the free ligand, can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) transitions. cardiff.ac.ukutm.my These bands are characteristic of the electronic environment and geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). cardiff.ac.uk

Table 1: Representative Spectroscopic Data for a Hypothetical [Mthis compound)2Cl2] Complex

| Spectroscopic Technique | Free Ligand | Complex | Interpretation of Change |

|---|---|---|---|

| IR (cm-1) | |||

| ν(N-H) | ~3300, 3150 | Shifted or Broadened | Involvement of N-H in H-bonding or coordination |

| ν(C=S) | ~750 | ~710 | Coordination via Sulfur atom mdpi.com |

| 1H NMR (ppm) | |||

| N-H (thiourea) | ~9.5, 8.0 | Downfield shift | Deshielding due to proximity to metal center |

| N-H (indole) | ~11.0 | Shifted | Change in electronic environment |

| 13C NMR (ppm) | |||

| C=S | ~180 | Downfield shift | Deshielding of carbon upon S-coordination mdpi.com |

| UV-Vis (nm) | |||

| Ligand π→π* | ~280, 320 | Shifted | Perturbation of ligand electronic levels |

X-ray Crystallography of Metal Complexes for Coordination Geometry

For instance, in a hypothetical square planar Pd(II) complex, [Pd(L)2], where L is the deprotonated this compound acting as an S,N-bidentate ligand, X-ray analysis would be expected to reveal two ligands chelating the central metal ion. nih.gov Key structural parameters obtained from such an analysis include the M-S and M-N bond lengths and the S-M-N "bite" angle of the chelate ring. These parameters are crucial for understanding the stability and reactivity of the complex. nih.govchemijournal.com The crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which can lead to the formation of supramolecular architectures. cardiff.ac.uk

Table 2: Hypothetical X-ray Crystallographic Data for a Metal Complex of this compound (L)

| Parameter | [Ni(L-H)2] (Square Planar) | [Zn(L)2Cl2] (Tetrahedral) |

|---|---|---|

| Coordination Geometry | Distorted Square Planar | Distorted Tetrahedral |

| Binding Mode | Bidentate (S, N) | Monodentate (S) |

| M-S Bond Length (Å) | 2.20 - 2.25 | 2.30 - 2.35 |

| M-N Bond Length (Å) | 1.95 - 2.00 | - |

| S-M-S Bond Angle (°) | ~175 (trans) | ~110 |

| N-M-N Bond Angle (°) | ~175 (trans) | - |

| S-M-N Bite Angle (°) | ~85 | - |

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and gaining deeper insight into the electronic structure and bonding within metal complexes of this compound. mdpi.com These computational studies can be used to:

Optimize Geometries: DFT calculations can predict the most stable geometry of the complexes, which can be compared with experimental X-ray diffraction data.

Analyze Metal-Ligand Bonding: The nature of the bonds between the metal and the ligand's donor atoms can be investigated using tools like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). nih.gov This can quantify the degree of covalent versus electrostatic character in the M-S and M-N bonds. nih.gov

Elucidate Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions provide information about the electronic transitions observed in UV-Vis spectra and the chemical reactivity of the complexes. mdpi.comdntb.gov.ua The HOMO-LUMO energy gap is an important parameter for assessing the kinetic stability of the molecule.

Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies of the complex, which can be correlated with experimental IR spectra to aid in the assignment of key vibrational modes, such as ν(C=S) and ν(M-S). mdpi.com

For this compound complexes, DFT studies could help rationalize the preference for certain binding modes over others and predict how substitutions on the indole ring might modulate the electronic properties and reactivity of the resulting complexes. mdpi.com

Catalytic Applications of this compound Metal Complexes in Organic Synthesis

Thiourea derivatives and their metal complexes are known to act as catalysts in various organic reactions. mdpi.com The combination of a Lewis acidic metal center and the hydrogen-bond donating capabilities of the thiourea N-H groups can enable cooperative catalysis. While specific catalytic applications for this compound complexes are not widely reported, related indole and thiourea compounds have shown promise in several areas.

Indole-based ligands have been used in metal complexes for catalytic asymmetric synthesis. nih.govpreprints.org Similarly, thiourea moieties are recognized as powerful organocatalysts, particularly in reactions that benefit from hydrogen bonding to activate substrates. acs.org Metal complexes of this compound could potentially be applied in reactions such as:

Hydrogenation Reactions: Ruthenium-thiourea complexes have been investigated for transfer hydrogenation of ketones and aldehydes. nih.gov

Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions (e.g., Suzuki, Heck). The this compound ligand could serve to stabilize the palladium catalyst.

Michael Additions: The bifunctional nature of the complexes could facilitate asymmetric Michael additions by simultaneously activating both the nucleophile and the electrophile.

The indole moiety itself can participate in the catalytic cycle, potentially through electronic effects or by providing an additional interaction site, making these complexes interesting candidates for the development of novel catalysts.

Redox Properties of Metal Complexes and Their Implications

The redox behavior of transition metal complexes is a fundamental property that dictates their potential applications in areas such as catalysis, sensing, and bioinorganic chemistry. The redox properties of this compound complexes can be investigated using electrochemical techniques like cyclic voltammetry (CV). cardiff.ac.uk

Cyclic voltammetry studies can reveal the formal reduction potentials (E0) of metal-centered or ligand-centered redox events. For example, a complex with a redox-active metal such as copper or iron might exhibit a reversible or quasi-reversible wave corresponding to the M(II)/M(I) or M(III)/M(II) couple. cardiff.ac.uk

The nature of the this compound ligand can significantly influence these redox potentials. The strong σ-donating character of the thiocarbonyl sulfur and any coordinated nitrogen atoms can stabilize higher oxidation states of the metal, shifting the redox potential to more negative values. Conversely, the π-system of the indole ring can participate in ligand-based redox processes or modulate the electron density at the metal center. researchgate.net Understanding these properties is crucial, as changes in the metal's oxidation state are often a key step in catalytic cycles and can be central to the mechanism of action for metallodrugs. nih.gov

Applications in Supramolecular Chemistry and Materials Science Research

Design of Anion Receptors and Sensors Utilizing Thiourea (B124793) Hydrogen Bonding Capabilities

The thiourea moiety is a well-established functional group for the recognition and sensing of anions. researchgate.netnih.gov Its two N-H protons are sufficiently acidic to form strong hydrogen bonds with a variety of anionic guests. nih.govfrontiersin.org The indole (B1671886) N-H group can also participate in anion binding, potentially leading to enhanced affinity and selectivity. researchgate.netrsc.org

Research into carbazolylurea- and carbazolylthiourea-based receptors has included derivatives incorporating an indolyl unit. Specifically, the compound 1-(9H-Carbazol-1-yl)-3-(1H-indol-7-yl)thiourea was synthesized and its anion complexation properties were investigated. researchgate.net While this molecule features a larger carbazolyl substituent, its study provides direct insight into the potential of the (1H-indol-7-yl)thiourea framework in anion recognition. The thiourea compounds, in general, were found to have lower anion affinities compared to their urea (B33335) counterparts but still demonstrated effective binding. researchgate.net

The design of such receptors often involves attaching a signaling unit, such as a chromophore or fluorophore, to the thiourea backbone. nih.govacs.org Anion binding then perturbs the electronic environment of the signaling unit, resulting in a detectable colorimetric or fluorescent response. acs.orgrsc.org In the case of indole-containing thioureas, the indole itself can act as a signaling component or be modified with groups that enhance sensing capabilities. researchgate.netrsc.org The interaction with basic anions like fluoride (B91410) or acetate (B1210297) can occur through hydrogen bonding or, in some cases, lead to deprotonation of the acidic N-H protons, causing a distinct color change. acs.orgrsc.orgrsc.org

| Receptor | Anion Guest | Binding Affinity (K) | Sensing Mechanism | Observed Change |

|---|---|---|---|---|

| 1-(9H-Carbazol-1-yl)-3-(1H-indol-7-yl)thiourea | Oxoanions (e.g., Benzoate) | Moderate | Fluorescence Quenching | Decrease in fluorescence intensity |

| Generic Nitro-Indole Thiourea Sensor | Fluoride (F⁻) | High | Deprotonation | Color change (e.g., colorless to red) |

| Generic Nitro-Indole Thiourea Sensor | Acetate (CH₃COO⁻) | Moderate-High | Hydrogen Bonding | Color change |

Investigation of Self-Assembly Processes and Hydrogen-Bonded Architectures

Thiourea derivatives are known for their capacity to form predictable and robust hydrogen-bonded assemblies in the solid state. mersin.edu.tr The N-H protons act as hydrogen bond donors, while the thiocarbonyl sulfur atom can act as an acceptor. These interactions often lead to the formation of characteristic supramolecular synthons, such as dimers or one-dimensional chains. mersin.edu.trresearchgate.net

The presence of the indole ring in this compound introduces additional possibilities for directing self-assembly. The indole N-H group can engage in hydrogen bonding, and the aromatic π-system can participate in π-π stacking interactions. The interplay between the strong N-H···S hydrogen bonds of the thiourea group and the weaker N-H···π or π-π interactions involving the indole moiety can lead to the formation of complex and hierarchical supramolecular structures. The specific conformation adopted by the molecule, influenced by intramolecular hydrogen bonds, also plays a crucial role in determining the final crystal packing. mersin.edu.tr

While the specific crystal structure of this compound is not detailed in the literature, analysis of related acylthiourea structures shows a common pattern of intermolecular N-H···S hydrogen bonding that forms dimeric motifs. researchgate.net The conformation of the thiourea unit itself is critical, with different cis/trans arrangements of the N-H protons relative to the C=S bond influencing catalytic activity and binding. nih.gov The study of these architectures is fundamental to crystal engineering and the rational design of solid-state materials with desired properties.

Incorporation into Polymeric Matrices for Functional Material Development

The functional properties of thiourea derivatives can be imparted to polymeric materials by incorporating them either as monomers or as grafted side chains. researchgate.net This creates functional polymers with applications in areas such as heavy metal ion adsorption, catalysis, and sensing. researchgate.netnih.gov

There are two primary methods for creating thiourea-containing polymers:

Monomer Polymerization: This involves synthesizing a monomer containing the this compound unit with a polymerizable group (e.g., a vinyl or acrylate (B77674) group). This monomer can then be polymerized or co-polymerized with other monomers to form the final material.

Polymer Grafting: This approach involves modifying a pre-existing polymer with reactive sites (e.g., chloromethyl or amino groups) and subsequently attaching the this compound molecule. For instance, polymers like polystyrene, poly(ethylene glycol), or chitosan (B1678972) have been successfully functionalized with thiourea groups. researchgate.net

The resulting polymers would possess accessible thiourea and indole sites capable of binding anions or metal ions. researchgate.netnih.gov This could be exploited for developing new adsorbent materials for environmental remediation or for creating polymer-based sensors where binding events induce a change in the material's physical or optical properties. For example, thiourea-functionalized molecularly imprinted polymers (MIPs) have been explored for the specific recognition of templates like arsenous acid (H₃AsO₃), where the thiourea acts as the functional monomer responsible for binding. nih.govresearchgate.net

Exploration as Precursors for Nanomaterials or Hybrid Inorganic-Organic Structures

Thiourea and its derivatives are widely used in the synthesis of nanomaterials, particularly metal sulfide (B99878) nanoparticles. In these syntheses, thiourea serves as a convenient and controllable source of sulfur. Upon heating in the presence of metal salts, it decomposes to release sulfide ions (S²⁻), which then react with metal ions to form the corresponding metal sulfide nanocrystals.

This compound could potentially be used in a similar fashion. Furthermore, its structure allows it to act as a capping agent or surface ligand during nanoparticle growth. The indole and amine functionalities can coordinate to the nanoparticle surface, controlling its size, shape, and stability, and preventing aggregation.

Recent research has focused on creating hybrid inorganic-organic nanostructures where thiourea derivatives are used to functionalize nanoparticles. For instance, thiourea has been used to modify magnetic nanoparticles to create robust and reusable catalysts. researchgate.netrsc.org In such a hybrid system, this compound would not only act as a linker but also introduce the specific chemical functionalities of the indole ring onto the nanoparticle surface, opening avenues for applications in catalysis or targeted delivery.

| Role | Function | Resulting Material/Structure | Potential Application |

|---|---|---|---|

| Sulfur Source | Decomposes upon heating to release S²⁻ ions. | Metal Sulfide Nanoparticles (e.g., CdS, ZnS) | Quantum dots, photocatalysis |

| Capping Agent / Ligand | Coordinates to the nanoparticle surface via N/S atoms. | Surface-functionalized nanoparticles | Improved stability, controlled growth |

| Functionalizing Agent | Used to modify existing nanostructures (e.g., magnetic nanoparticles). | Hybrid Inorganic-Organic Nanomaterials | Heterogeneous catalysis, sensing |

Interactions with Host-Guest Systems and Molecular Encapsulation

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. The hydrogen-bonding capabilities of the this compound scaffold make it an interesting component for such systems.

It could function as a guest, being encapsulated within larger macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The indole part would likely be encapsulated within the hydrophobic cavity of the host, while the more polar thiourea group could interact with the host's rim through hydrogen bonds.

Conversely, molecules based on the this compound framework could be designed to act as hosts. By incorporating two or more of these units into a larger, pre-organized structure, a binding cavity can be created that is lined with N-H hydrogen bond donors. Such a host would be well-suited for encapsulating small, electron-rich guest molecules or anions. The combination of the thiourea N-H groups and the indole N-H group provides multiple points of interaction, which could lead to strong and selective binding of complementary guests. While specific examples involving this compound are not documented, the principles of host-guest chemistry strongly suggest its potential in this area of supramolecular science.